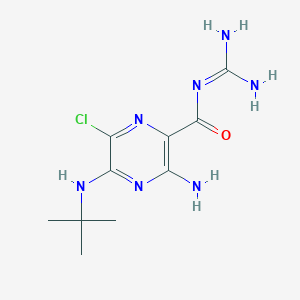
5-(N-tert-Butyl)amiloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(N-tert-Butyl)amiloride (also known as TBA) is a potent and selective inhibitor of the Na+/H+ exchanger (NHE) isoform 1. It is a small molecule that has been extensively studied for its potential use in scientific research applications. In
Mécanisme D'action
TBA inhibits NHE1 by binding to the extracellular domain of the transporter and blocking the transport of Na+ and H+ ions across the plasma membrane. This results in a decrease in intracellular pH and an inhibition of downstream signaling pathways that are dependent on NHE1 activity.
Effets Biochimiques Et Physiologiques
TBA has been shown to have a variety of biochemical and physiological effects, including a decrease in intracellular pH, an inhibition of cell migration and proliferation, and a reduction in cardiac hypertrophy. TBA has also been shown to protect against ischemic injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBA is its specificity for NHE1, which allows for the selective inhibition of this transporter without affecting other ion transporters. However, TBA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for the study of TBA. One area of interest is the development of more potent and selective NHE1 inhibitors that can be used in clinical applications. Another area of interest is the investigation of the role of NHE1 in other physiological and pathological processes, such as inflammation and neurodegeneration. Finally, the use of TBA in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Méthodes De Synthèse
TBA can be synthesized using a variety of methods, including the reaction of 5-amino-3-(4-methylphenyl)-1,2,4-oxadiazole with tert-butyl bromoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield TBA.
Applications De Recherche Scientifique
TBA has been widely used in scientific research to study the role of NHE1 in a variety of physiological and pathological processes. For example, TBA has been used to investigate the role of NHE1 in cardiac hypertrophy, ischemic heart disease, and cancer. TBA has also been used to study the effects of NHE1 inhibition on intracellular pH regulation, cell migration, and cell proliferation.
Propriétés
Numéro CAS |
1152-29-0 |
|---|---|
Nom du produit |
5-(N-tert-Butyl)amiloride |
Formule moléculaire |
C10H16ClN7O |
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
3-amino-5-(tert-butylamino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-10(2,3)18-7-5(11)15-4(6(12)16-7)8(19)17-9(13)14/h1-3H3,(H3,12,16,18)(H4,13,14,17,19) |
Clé InChI |
BUGBFZNZJXLHKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
SMILES canonique |
CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Autres numéros CAS |
1152-29-0 |
Synonymes |
5-(N-tert-butyl)amiloride 5-N-t-butylamiloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



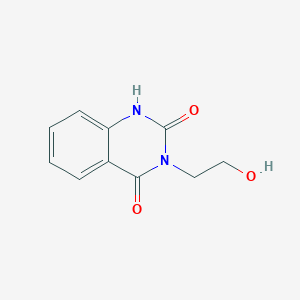
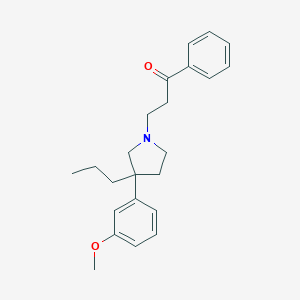
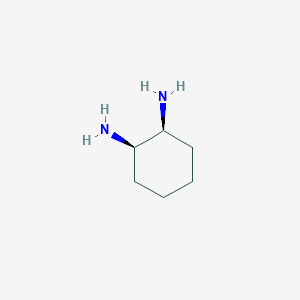
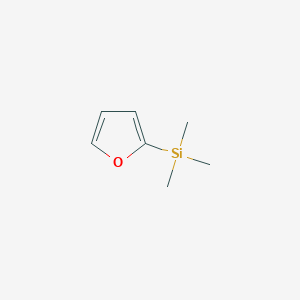
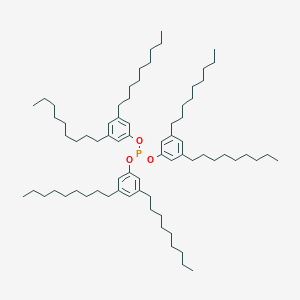
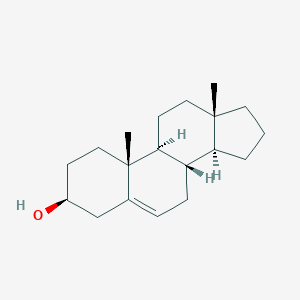
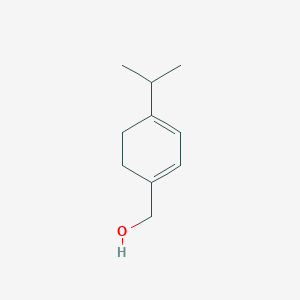
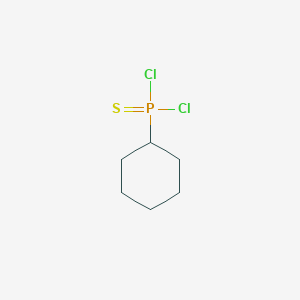
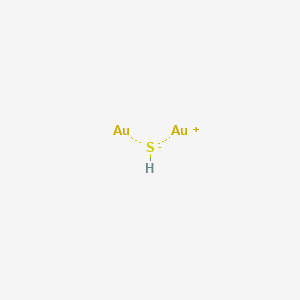
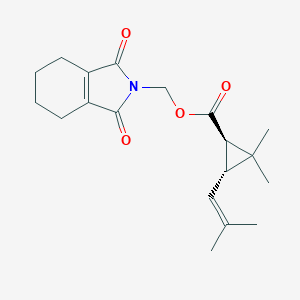
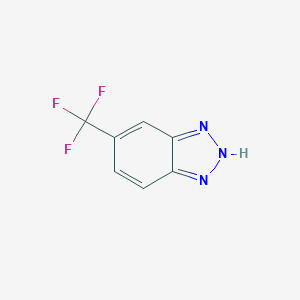
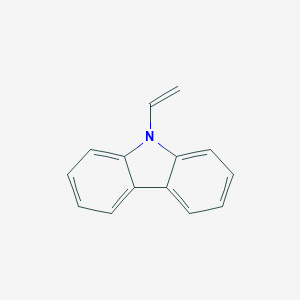
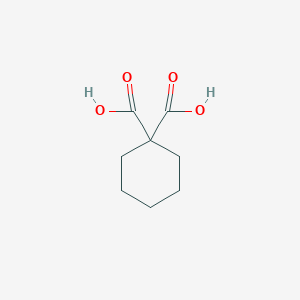
![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)